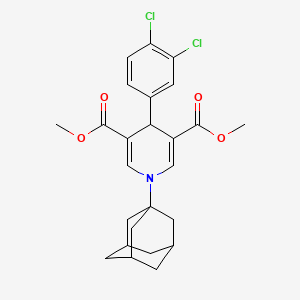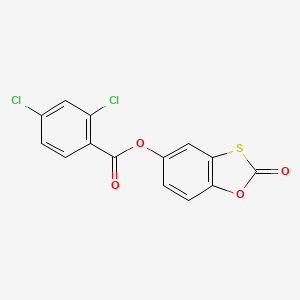![molecular formula C29H30N4O5S B11617133 2-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B11617133.png)
2-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, with the systematic name N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide , belongs to the class of acetamides. Its chemical formula is C₁₂H₁₇NO₃ , and its molecular weight is approximately 223.27 g/mol . The compound features a triazine ring and a sulfanyl group, making it intriguing for various applications.
Méthodes De Préparation
Synthetic Routes: The synthetic preparation of this compound involves several steps. One approach starts with the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate, yielding 2,6-bis(4-methoxyphenyl)piperidin-4-one . Subsequent functionalization leads to the desired compound.
Industrial Production: While specific industrial production methods are not widely documented, research laboratories often synthesize this compound for scientific investigations.
Analyse Des Réactions Chimiques
Reactivity: The compound can undergo various reactions, including:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents on the aromatic rings can be replaced.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine) or nucleophilic reagents (e.g., amines).
Major Products: The specific products depend on the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to amine derivatives.
Applications De Recherche Scientifique
Chemistry:
Building Block: Researchers use it as a building block for designing novel compounds.
Functional Groups: Its functional groups make it versatile for organic synthesis.
Drug Development: Investigating its biological activity may reveal potential drug candidates.
Target Identification: Understanding its interactions with biological targets.
Materials Science: Its unique structure may find applications in materials design.
Mécanisme D'action
The compound’s mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Propriétés
Formule moléculaire |
C29H30N4O5S |
|---|---|
Poids moléculaire |
546.6 g/mol |
Nom IUPAC |
2-[[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C29H30N4O5S/c1-35-22-10-6-20(7-11-22)27-28(21-8-12-23(36-2)13-9-21)32-33-29(31-27)39-18-26(34)30-16-15-19-5-14-24(37-3)25(17-19)38-4/h5-14,17H,15-16,18H2,1-4H3,(H,30,34) |
Clé InChI |
GSHOBVAWVXXCJH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=C(N=NC(=N2)SCC(=O)NCCC3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 6-methyl-4-{3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11617053.png)

![2-[benzyl(methyl)amino]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11617070.png)
![methyl 4-(10-isobutyryl-3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate](/img/structure/B11617077.png)


![methyl [(3Z)-3-{2-[(5-chloro-2-hydroxyphenyl)carbonyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B11617084.png)
![4-[(3-Ethoxy-4-hydroxyphenyl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one](/img/structure/B11617090.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11617100.png)
![3-[7-(4-Methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol](/img/structure/B11617106.png)
![1,3-dimethyl-5-(3-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B11617109.png)
![2-[(4-Chlorophenyl)amino]naphthalene-1,4-dione](/img/structure/B11617117.png)
![2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11617122.png)
![7-{[hydroxy(phenyl)acetyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11617123.png)
